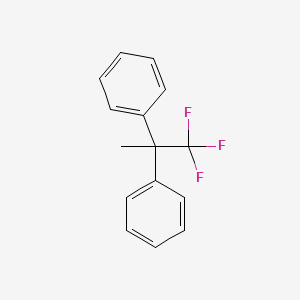
1,1,1-Trifluoro-2,2-diphenylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2,2-diphenylpropane (TFDPP) is a colorless, crystalline solid that belongs to the class of fluorinated aromatic hydrocarbons. It contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoro-2,2-diphenylpropane consists of 13 Hydrogen atoms, 15 Carbon atoms, and 3 Fluorine atoms, making a total of 31 atoms . It contains 32 bonds in total, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Aplicaciones Científicas De Investigación
Chemoselective Fluorination
The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including transformations related to diphenylpropane derivatives, showcases the utility in synthesizing fluorinated organic compounds. These reactions are practical for aqueous media and demonstrate significant synthetic utility through gram-scale reactions and further transformations, emphasizing their importance in organic synthesis and material science applications (Tang et al., 2019).
Electron Affinity and Molecular Doping
Research into the high electron affinity molecular dopant F6‐TCNNQ for hole‐transport materials points towards the application of fluorinated compounds in organic electronics. This study showcases the influence of electron affinity on the effectiveness of p-doping in materials, underlining the role of such compounds in enhancing electronic device performance (Zhang & Kahn, 2018).
Microwave-Assisted Fluorofunctionalization
The microwave-assisted fluorofunctionalization of phenyl substituted alkenes using selectfluor demonstrates a rapid and efficient method for adding fluorine-containing groups to alkenes. This method's regioselectivity and high yields emphasize its potential in synthesizing fluorinated analogs of pharmaceuticals and agrochemicals, thus contributing significantly to medicinal chemistry and agriculture (Kumar et al., 2013).
Synthesis of Fluorinated Ethanes and Cyclopropanes
The one-pot synthesis of 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes from arenes and fluorinated hemiacetals demonstrates a clean, convenient, and solvent-free method. This synthesis is indicative of the compound's versatility in organic chemistry, particularly in the context of creating fluorinated analogs of DDT for potential applications in material science and organic synthesis (Prakash et al., 2011).
Catalysis and Chiral Synthesis
The preparation of chiral perfluoroalkyl- and tris(perfluoroalkyl)silyl-derivatized analogs of MOP ligands from optically active binaphthyl and their use in palladium-catalyzed asymmetric substitution underscores the role of fluorinated compounds in catalysis and asymmetric synthesis. This application is particularly relevant in developing pharmaceuticals and fine chemicals, where chiral molecules play a critical role (Maillard et al., 2002).
Propiedades
IUPAC Name |
(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLSCVAPEFKLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546988 |
Source


|
| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2,2-diphenylpropane | |
CAS RN |
112754-65-1 |
Source


|
| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


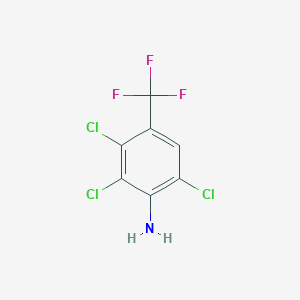
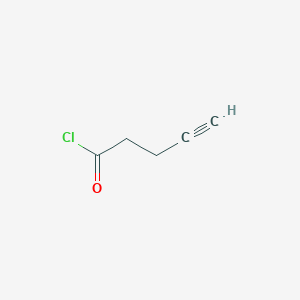
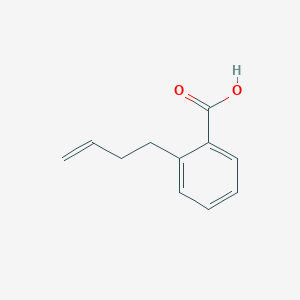
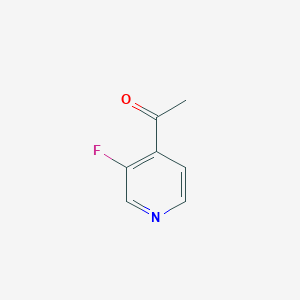
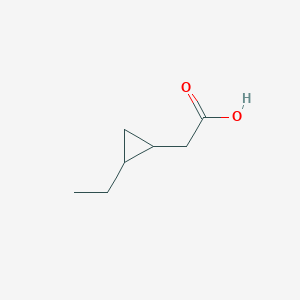
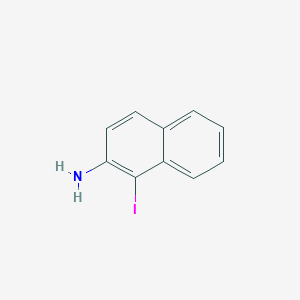
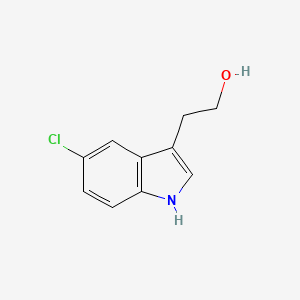
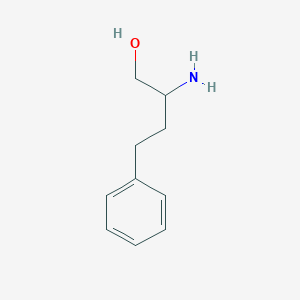
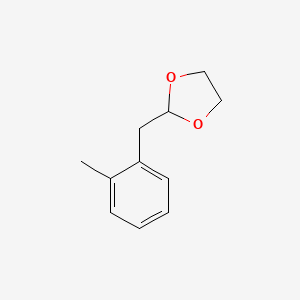
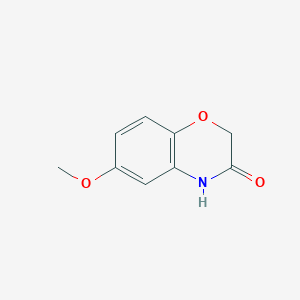
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
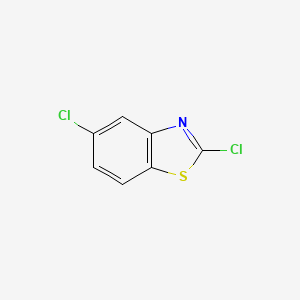
![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)